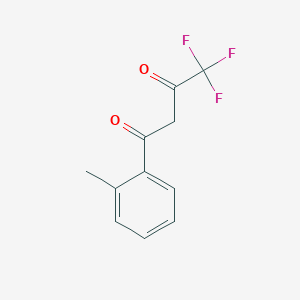

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Description

BenchChem offers high-quality 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWJGKUEKYWEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578163 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163266-02-2 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione?

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Executive Summary

This document provides a comprehensive technical overview of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, a fluorinated β-diketone. While specific research on this ortho-substituted isomer is limited, this guide synthesizes available data, established chemical principles of related compounds, and predictive analysis to serve as a foundational resource for researchers and drug development professionals. The guide covers the compound's core physicochemical properties, with a particular focus on its predominant keto-enol tautomerism. A detailed, field-proven synthetic protocol via Claisen condensation is presented, along with expected analytical characterization data (NMR, IR, MS). Furthermore, potential applications in coordination chemistry, catalysis, and medicinal chemistry are explored, drawing parallels from its well-studied structural isomers and related fluorinated diketones.

Introduction to Trifluoromethyl β-Diketones

The β-dicarbonyl moiety is a ubiquitous and versatile functional group in organic chemistry, present in numerous natural products and synthetic intermediates.[1] The introduction of a trifluoromethyl (-CF3) group into the β-diketone scaffold dramatically alters the molecule's physicochemical properties. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the α-protons and significantly influences the keto-enol equilibrium, often favoring the enol tautomer.[2][3] This modification can lead to unique biological activities and applications in materials science.[4]

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione belongs to this important class of compounds. Its structure, featuring a trifluoroacetyl group and an ortho-substituted tolyl moiety, suggests a rich chemical profile with potential for complex formation and as a building block for more complex molecules. Its positional isomers, particularly 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, are recognized as key intermediates in the synthesis of pharmaceuticals like the COX-2 inhibitor, Celecoxib.[5][6] This guide will elucidate the specific properties of the ortho-isomer, providing a technical foundation for its synthesis, characterization, and exploration in research and development.

Physicochemical and Structural Properties

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a colorless to light-yellow liquid at room temperature.[7] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 163266-02-2 | [7][8] |

| Molecular Formula | C₁₁H₉F₃O₂ | [7][8] |

| Molecular Weight | 230.18 g/mol | [8] |

| Physical Form | Colorless to light-yellow liquid | [7] |

| Purity | ≥97% | [7] |

| IUPAC Name | 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | [8] |

| InChI Key | NSWJGKUEKYWEEF-UHFFFAOYSA-N | [7][8] |

| Storage | Refrigerator, under inert atmosphere | [7] |

Keto-Enol Tautomerism: The Dominant Structural Feature

A critical property of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. For trifluoromethyl-substituted β-diketones, this equilibrium overwhelmingly favors the enol form.[9][10] The electron-withdrawing trifluoromethyl group increases the acidity of the methylene protons, and the resulting enol is stabilized by the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system.[9][11] It is expected that 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione exists almost exclusively as the chelated cis-enol tautomer in nonpolar solvents and in its neat form.[9][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 5. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | 163266-02-2 [sigmaaldrich.com]

- 8. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | C11H9F3O2 | CID 15772021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes | MDPI [mdpi.com]

- 12. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and greater binding affinity. This guide focuses on 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, a fluorinated β-diketone that serves as a critical building block in the synthesis of advanced pharmaceutical agents. Its structure is particularly relevant in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs with significant therapeutic importance. This document will provide a comprehensive overview of its chemical identity, synthesis, and pivotal role in drug discovery, offering field-proven insights for researchers and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, a member of the fluorinated β-diketone family, possesses a unique combination of a trifluoromethyl group and an ortho-substituted tolyl moiety. These features are instrumental in its reactivity and its utility as a synthetic precursor.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione [1]. The structure is characterized by a butane-1,3-dione backbone, with a trifluoromethyl group at the 4-position and an o-tolyl (2-methylphenyl) group attached to the carbonyl carbon at the 1-position.

Caption: Chemical structure of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| IUPAC Name | 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | PubChem[1] |

| Synonyms | 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, 1,3-Butanedione, 4,4,4-trifluoro-1-(2-methylphenyl)- | PubChem[1] |

| CAS Number | 163266-02-2 | PubChem[1] |

| Molecular Formula | C₁₁H₉F₃O₂ | PubChem[1] |

| Molecular Weight | 230.18 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

Part 2: Synthesis Protocol

The synthesis of fluorinated β-diketones is most commonly achieved through a Claisen condensation reaction[2][3]. This method involves the base-mediated reaction of a ketone with an ester. For the synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, the logical precursors are 2'-methylacetophenone and an ethyl trifluoroacetate.

Proposed Synthetic Pathway: Claisen Condensation

The reaction proceeds via the formation of an enolate from 2'-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. A subsequent workup yields the desired β-diketone.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of similar fluorinated β-diketones[2][3][4].

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.2 equivalents) suspended in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether (Et2O).

-

Addition of Ketone: Dissolve 2'-methylacetophenone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the base at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to 0 °C and cautiously quench it by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

Part 3: Applications in Drug Discovery

The primary application of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione in drug discovery is as a key intermediate in the synthesis of Celecoxib and its analogs[5][6]. Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.

Role in the Synthesis of Celecoxib Analogs

The synthesis of pyrazole-based COX-2 inhibitors, such as Celecoxib, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[7]. In this context, 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione reacts with a substituted phenylhydrazine to form the core pyrazole heterocycle of the final drug molecule. The ortho-tolyl group of the starting diketone ultimately becomes one of the key substituents on the pyrazole ring, influencing the drug's binding to the COX-2 enzyme.

The Significance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance their pharmacological properties[6][8]. Its presence in 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, and consequently in the final drug molecule, imparts several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes[8]. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and improve its oral bioavailability[8][9].

-

Binding Affinity: The steric bulk and strong electron-withdrawing nature of the CF₃ group can lead to more favorable interactions within the binding pocket of the target enzyme, potentially increasing the drug's potency and selectivity[8].

-

Modulation of pKa: The electron-withdrawing effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and ionization state at physiological pH.

Caption: Impact of the trifluoromethyl group on ADME properties.

Conclusion

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a strategically important molecule in the field of drug discovery and development. Its well-defined chemical structure and the presence of the influential trifluoromethyl group make it an invaluable precursor for the synthesis of potent and selective COX-2 inhibitors. A thorough understanding of its synthesis and the physicochemical contributions of its structural motifs empowers medicinal chemists to design and develop novel therapeutics with improved efficacy and safety profiles. The methodologies and insights presented in this guide are intended to support researchers in harnessing the full potential of this versatile chemical entity in their ongoing and future research endeavors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl Groups in Modern Drug Design. Available at: [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. Available at: [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Chemistry of Uoro-Substituted Beta-Diketones and Their Derivatives | PDF | Ketone. Scribd. Available at: [Link]

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem. Available at: [Link]

- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents. Google Patents.

-

Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]

-

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione. PubChem. Available at: [Link]

-

CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl. Chemsrc. Available at: [Link]

-

(PDF) An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. ResearchGate. Available at: [Link]

-

over a period of 20 min, while maintaining the internal temperature at 5-10 °C. Organic Syntheses Procedure. Available at: [Link]

-

(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. Available at: [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | C11H9F3O2 | CID 15772021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS 163266-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, with CAS registry number 163266-02-2, is a fluorinated β-diketone of significant interest in synthetic organic chemistry. Its structure, featuring a trifluoromethyl group, a 1,3-dione moiety, and an ortho-tolyl substituent, makes it a valuable intermediate in the synthesis of specialized chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its role in the development of pharmaceutical compounds.

Chemical Identity and Structure

-

Chemical Name: 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione[1]

-

Synonyms: 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

-

CAS Number: 163266-02-2[2]

-

Molecular Formula: C₁₁H₉F₃O₂[2]

-

Molecular Weight: 230.18 g/mol [3]

The structural characteristics of this molecule, particularly the reactive 1,3-dione system and the electron-withdrawing trifluoromethyl group, are central to its chemical behavior and utility in synthesis.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to light-yellow liquid | [2] |

| Storage Temperature | Refrigerator (2-8 °C) | [2] |

For the purpose of providing a more complete, albeit referential, dataset, the experimentally determined properties of the closely related para-isomer (4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, CAS: 720-94-5) are presented below. Researchers should exercise caution and verify the properties of the ortho-isomer experimentally.

| Property | Value (for para-isomer) | Source |

| Melting Point | 44-46 °C | [4][5] |

| Boiling Point | 269.9 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [5] |

Synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

The primary synthetic route to 4,4,4-trifluoro-1-(aryl)butane-1,3-diones is the Claisen condensation . This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 2'-methylacetophenone is reacted with an ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

The following is a representative, detailed protocol adapted from the synthesis of the analogous para-isomer.[6]

Materials:

-

2'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Anhydrous solvent (e.g., Toluene, Diethyl ether)

-

2M Hydrochloric acid

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium methoxide in the chosen anhydrous solvent.

-

Addition of Reactants: A solution of 2'-methylacetophenone and ethyl trifluoroacetate in the same anhydrous solvent is added dropwise to the stirred base suspension at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC, GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with 2M hydrochloric acid until the pH is neutral.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

The causality behind these steps lies in the base-mediated deprotonation of the α-carbon of 2'-methylacetophenone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of the ethoxide group yields the β-diketone. Acidic work-up is necessary to neutralize the excess base and protonate the enolate product.

Caption: Claisen condensation for the synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

Application in Pharmaceutical Synthesis

The primary application of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is as a key intermediate in the synthesis of Celecoxib analogs and impurities. Celecoxib is a selective COX-2 inhibitor, and its analogs are often synthesized for structure-activity relationship studies.

Synthesis of a Celecoxib Analog

The 1,3-dicarbonyl moiety of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a precursor to a pyrazole ring, a common scaffold in medicinal chemistry. The synthesis of the corresponding Celecoxib analog involves a condensation reaction with a substituted hydrazine.

Reaction Scheme:

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione reacts with 4-hydrazinobenzenesulfonamide hydrochloride to form the pyrazole ring through a cyclization-condensation reaction.

Caption: Synthesis of an ortho-Celecoxib analog from 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its synthetic route and primary application are well-understood through analogy with its isomers. This guide provides a solid foundation for researchers and drug development professionals working with this compound, emphasizing safe handling and a clear understanding of its chemical properties and synthetic utility. Further experimental characterization of the pure ortho-isomer is encouraged to build upon the existing knowledge base.

References

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione - PubChem. National Center for Biotechnology Information. [Link]

-

CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl | Chemsrc. Chemsrc. [Link]

- CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents.

-

4,4,4-Trifluoro-1-[2-(methyl)phenyl]-butane-1,3-dione | Pharmaffiliates. Pharmaffiliates. [Link]

Sources

- 1. 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | 163266-02-2 [chemicalbook.com]

- 2. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | 163266-02-2 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl | Chemsrc [chemsrc.com]

- 5. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 6. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]

An In-Depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl β-Diketones

Abstract

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's physicochemical properties such as lipophilicity, metabolic stability, and acidity.[1] In the realm of β-dicarbonyl chemistry, the introduction of a CF₃ group dramatically influences the delicate balance of keto-enol tautomerism. This guide provides a comprehensive exploration of this phenomenon, detailing the underlying electronic principles, analytical methodologies for characterization, and the critical implications for drug design and development. We will delve into the causal mechanisms driving the tautomeric equilibrium, present field-proven experimental protocols, and synthesize data to offer a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Unique Landscape of β-Diketone Tautomerism

β-Diketones are a fundamental class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. A key feature of their chemistry is the existence of a dynamic equilibrium between two constitutional isomers: the diketo form and the enol form.[2] This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.[3]

The equilibrium position is highly sensitive to the molecular structure and the surrounding environment.[4] For a simple, acyclic β-diketone like acetylacetone, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation, leading to its predominance in non-polar solvents.[5][6]

The introduction of a trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, drastically alters this landscape. Its profound inductive effect significantly increases the acidity of the α-protons and modulates the stability of the resultant enol form, making trifluoromethyl β-diketones a subject of intense study and application.[7][8]

The Decisive Influence of the Trifluoromethyl Group

The presence of a CF₃ group overwhelmingly shifts the tautomeric equilibrium towards the enol form.[9] This can be attributed to several key electronic factors:

-

Enhanced Acidity: The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the protons on the central carbon (the α-carbon). This facilitates deprotonation, a key step in the tautomerization process. The pKa values of trifluoromethyl β-diketones are consequently lower than their non-fluorinated analogs, indicating greater acidity.[9][10]

-

Stabilization of the Enolate Intermediate: The inductive effect of the CF₃ group stabilizes the negative charge of the enolate intermediate formed during tautomerization. This stabilization lowers the activation energy for enol formation.

-

Strengthened Intramolecular Hydrogen Bond: The increased acidity of the enolic proton leads to a stronger and more stable intramolecular hydrogen bond in the chelated enol ring. This provides significant thermodynamic stabilization to the enol tautomer.

-

Enol-Enol Equilibria in Unsymmetrical Systems: In unsymmetrical trifluoromethyl β-diketones, two distinct chelated cis-enol forms can exist.[11] The equilibrium between these two enol forms (E⇌E) is influenced by factors that maximize conjugation.[9][11] Generally, the enol form where the double bond is conjugated with another substituent (e.g., an aryl group) is favored.[9][11]

The following diagram illustrates the keto-enol equilibrium and the two possible enol forms in an unsymmetrical trifluoromethyl β-diketone.

Caption: Keto-enol and enol-enol tautomerism in unsymmetrical trifluoromethyl β-diketones.

Factors Modulating the Tautomeric Equilibrium

While the CF₃ group is a dominant factor, the precise position of the keto-enol equilibrium is further modulated by the solvent, temperature, and the nature of the other substituent (R group).

Solvent Effects

The choice of solvent can significantly influence the tautomeric ratio.[12][13][14] The general principle, often referred to as Meyer's Rule, states that the equilibrium tends to shift towards the keto form with increasing solvent polarity.[5] This is because polar, protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. Conversely, non-polar solvents do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[11]

| Solvent | Dielectric Constant (ε) | Predominant Form for Trifluoromethyl β-Diketones | Rationale |

| Cyclohexane | 2.0 | Enol | Non-polar; favors intramolecular H-bonding. |

| Chloroform-d (CDCl₃) | 4.8 | Enol | Weakly polar; enol form is highly favored.[11] |

| Acetone-d₆ | 21 | Enol (but less than in non-polar) | Polar aprotic; can act as H-bond acceptor, slightly stabilizing the keto form. |

| DMSO-d₆ | 47 | Enol (but less than in non-polar) | Highly polar aprotic; strong H-bond acceptor. |

| Water (D₂O) | 80 | Increased Keto proportion | Highly polar, protic; effectively solvates and stabilizes the keto form via intermolecular H-bonds. |

Data synthesized from principles discussed in cited literature.[5][9][11]

The following diagram illustrates the influence of solvent polarity on the equilibrium.

Caption: Solvent polarity's effect on the keto-enol equilibrium.

Substituent Effects

The electronic nature of the other substituent (R) on the β-diketone also plays a crucial role. Electron-donating groups can slightly decrease the acidity of the α-protons, while additional electron-withdrawing or conjugating groups can further stabilize the enol form. For instance, if R is an aromatic ring, the enol form that allows for extended conjugation between the ring and the enol's C=C double bond is generally more stable.[9][11]

Analytical Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms and the quantification of their equilibrium ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used tool for studying keto-enol tautomerism because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][9][11][15]

-

¹H NMR: This is the primary method for quantification.

-

Enol Form: A characteristic signal for the enolic proton (O-H) appears far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond. A vinyl proton (-C=CH-) signal is also observed around 5.5-6.5 ppm.

-

Keto Form: The methylene protons (-CH₂-) of the keto form typically appear as a singlet around 3.5-4.5 ppm.

-

Quantification: The ratio of the keto to enol forms can be determined by integrating the distinct signals of the methylene protons (keto) and the vinyl proton (enol).

-

-

¹³C NMR: Provides complementary structural information. The carbonyl carbons of the keto form resonate at ~200 ppm, while the enol form shows signals for the enolic carbons (C-OH and C=O) at slightly different chemical shifts.[11]

-

¹⁹F NMR: Useful for confirming the presence of the CF₃ group and can sometimes show distinct signals for the different tautomers, providing another avenue for analysis.[11]

Experimental Protocol: Determining Tautomeric Ratio by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethyl β-diketone (e.g., 10-20 mg) in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for full magnetization recovery. A 30- or 45-degree pulse angle is recommended.

-

Spectral Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration: Carefully integrate the signal for the methylene protons (-CH₂-) of the keto form (I_keto) and the signal for the vinyl proton (-CH=) of the enol form (I_enol).

-

Calculation:

-

Mole fraction of Keto (%Keto) = [ (I_keto / 2) / ( (I_keto / 2) + I_enol ) ] * 100

-

Mole fraction of Enol (%Enol) = [ I_enol / ( (I_keto / 2) + I_enol ) ] * 100

-

Equilibrium Constant (K_eq) = %Enol / %Keto

Causality Note: The integration of the keto methylene signal is divided by two because it represents two protons, whereas the enol vinyl signal represents one proton. This normalization is critical for accurate quantification.

-

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The keto form exhibits two distinct C=O stretching bands. The enol form shows a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation and hydrogen bonding.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol form results in a strong π → π* transition at a longer wavelength compared to the n → π* transition of the non-conjugated keto form.[9][11]

Implications in Drug Development and Medicinal Chemistry

Understanding and controlling the keto-enol tautomerism of trifluoromethyl β-diketones is paramount in drug design for several reasons:

-

Receptor Binding and Pharmacological Activity: The two tautomers have different shapes, hydrogen bonding capabilities, and polarity. One tautomer may bind to a biological target with significantly higher affinity than the other. The predominance of the enol form, with its planar, hydrogen-bond-donating-and-accepting system, is often crucial for its biological activity. Trifluoromethyl β-diketones are known to exhibit a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[16]

-

Physicochemical Properties: The tautomeric equilibrium influences key drug properties:

-

Lipophilicity (LogP): The less polar, intramolecularly hydrogen-bonded enol is generally more lipophilic than the more polar keto form.

-

Acidity (pKa): The enol form is the acidic species. Its concentration directly impacts the overall measured pKa, which in turn affects solubility and absorption.[9]

-

Solubility: The ability of the keto form to engage in intermolecular hydrogen bonding with water can enhance aqueous solubility.

-

-

Synthetic Utility: Trifluoromethyl β-diketones are versatile synthons for creating complex heterocyclic scaffolds of medicinal importance.[7][8] The reactivity of the molecule is dependent on the tautomeric form present; for instance, the enol is a nucleophile at the α-carbon, while the keto form is electrophilic at the carbonyl carbons.

The following workflow diagram outlines the central role of tautomerism analysis in a drug discovery program.

Caption: Role of tautomerism analysis in a drug development workflow.

Conclusion

The keto-enol tautomerism of trifluoromethyl β-diketones is a fascinating and critically important area of study. The powerful electron-withdrawing CF₃ group decisively shifts the equilibrium to favor the highly stable, chelated enol form. This guide has detailed the fundamental principles governing this equilibrium, the analytical techniques required for its characterization, and its profound implications for medicinal chemistry. For scientists and researchers in drug development, a thorough understanding of this tautomeric behavior is not merely academic; it is a self-validating system for predicting molecular properties and a prerequisite for the rational design of novel therapeutics with enhanced efficacy and desirable pharmacokinetic profiles.

References

-

Gorbunova, Y. G., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules. Available at: [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. Available at: [Link]

-

Lvov, A. G., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available at: [Link]

-

Singh, P., & Singh, J. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Chemistry – An Asian Journal. Available at: [Link]

-

Singh, P., & Singh, J. (2023). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ResearchGate. Available at: [Link]

-

Paparoditis, E., et al. (2024). Keto-enol tautomerism of the fluorinated diketones. ResearchGate. Available at: [Link]

-

Lu, W., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Hadedi, A. A. M., & R. Al-Hamdani, A. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

-

Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]

-

Beckers, H., et al. (2008). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Dalton Transactions. Available at: [Link]

-

Carroll, G. T., et al. (2019). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phenol. Available at: [Link]

-

da Silva, J. C. S., et al. (2014). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Available at: [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

-

Stilinović, V., & Kaitner, B. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Crystals. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... Available at: [Link]

-

Ponzinibbio, A., et al. (2005). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. comporgchem.com [comporgchem.com]

- 4. Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes | MDPI [mdpi.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the applications of fluorinated β-diketones.

An In-Depth Technical Guide to the Applications of Fluorinated β-Diketones

Foreword

As a Senior Application Scientist, my experience has repeatedly demonstrated that the true value of a chemical scaffold lies not just in its structure, but in the nuanced interplay of its properties and its environment. Fluorinated β-diketones are a prime example of this principle. The strategic introduction of fluorine atoms onto a classic β-diketone backbone fundamentally alters its electronic character, acidity, and steric profile. This guide is crafted for researchers, chemists, and drug development professionals to move beyond a catalog of applications and delve into the causality—the why—behind the utility of these remarkable compounds. We will explore how their unique attributes are leveraged in coordination chemistry, analytical sciences, materials development, and medicine, providing both foundational knowledge and field-proven insights.

Core Principles of Fluorinated β-Diketones

Structural Features and Keto-Enol Tautomerism

β-Diketones are characterized by two carbonyl groups separated by a methylene group. A crucial feature is their existence as a dynamic equilibrium between the diketo form and an enol form. The introduction of highly electronegative fluorine atoms, typically as a trifluoromethyl (-CF₃) group, dramatically influences this equilibrium.[1] The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the enolic proton and stabilizes the enolate anion, pushing the equilibrium almost exclusively toward the enol form.[2][3] This enhanced acidity is a cornerstone of their utility.

Caption: Keto-enol tautomerism in fluorinated β-diketones.

Key Properties Conferred by Fluorination

The substitution of hydrogen with fluorine imparts several advantageous properties:

-

Increased Acidity: The pKₐ of the enolic proton is significantly lowered compared to non-fluorinated analogues like acetylacetone (pKₐ ≈ 9.7).[4] For example, thenoyltrifluoroacetone (HTTA) has a pKₐ of approximately 6.23.[5] This allows for the formation of metal complexes under much milder pH conditions.[4]

-

Enhanced Volatility of Metal Complexes: The fluorine atoms create a "fluorocarbon shell" around the metal center, which reduces intermolecular forces and significantly increases the volatility of the resulting metal complexes.[6][7]

-

Improved Solubility: Fluorinated β-diketonates and their metal complexes often exhibit enhanced solubility in organic solvents, including non-polar and fluorous media.[6]

-

Thermal and Chemical Stability: The strong C-F bonds contribute to the overall stability of the ligands and their complexes.[8][9]

Synthesis Overview: The Claisen Condensation

The most common and versatile method for synthesizing fluorinated β-diketones is the Claisen condensation.[6][10] This reaction involves the condensation of a fluorinated ester (e.g., ethyl trifluoroacetate) with a ketone in the presence of a strong base like sodium hydride or sodium ethoxide.[6][10][11]

Caption: Generalized Claisen condensation for synthesis.

Application in Coordination Chemistry

The primary application of fluorinated β-diketones is as chelating ligands in coordination chemistry.[12][13] Upon deprotonation, the enolate forms a stable six-membered ring with a metal ion, binding through both oxygen atoms.[7]

Caption: Chelation of a metal ion by a β-diketonate ligand.

Lanthanide Complexes for Luminescent Materials

Fluorinated β-diketones are exceptionally effective ligands for lanthanide ions (Ln³⁺). The ligands act as "antennas," efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths.[14] This "antenna effect" is crucial because lanthanide ions themselves have very low absorption cross-sections.

Causality: The use of fluorinated ligands is key to minimizing non-radiative decay pathways. The high-energy C-H vibrations present in non-fluorinated ligands can quench the excited state of the lanthanide ion. Replacing C-H with lower-energy C-F vibrations significantly reduces this quenching, leading to higher luminescence quantum yields.[15][16] This makes these complexes ideal for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[6][14][17]

Transition Metal Complexes as MOCVD Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit thin films of metals or metal oxides onto a substrate.[18] The primary requirement for a MOCVD precursor is that it must be sufficiently volatile to be transported in the gas phase and then decompose cleanly on the heated substrate.

Causality: The fluorinated shell provided by ligands like hexafluoroacetylacetonate (hfac) reduces intermolecular forces, making the metal complexes highly volatile even at moderate temperatures.[6][19] This allows for lower deposition temperatures, which is critical for sensitive electronic substrates. These precursors are widely used to grow thin films of metals (e.g., Cu, Ni) and metal oxides (e.g., ZnO, Fe₃O₄).[18]

| Common Ligand | Abbreviation | Structure | Key Application Area |

| 1,1,1-Trifluoro-2,4-pentanedione | Htfac | CH₃COCH₂COCF₃ | MOCVD Precursors[18], Coordination Chemistry[12] |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | Hhfac | CF₃COCH₂COCF₃ | MOCVD[19], Metal Extraction[20], Catalysis[8] |

| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | Htta | C₄H₃SCOCH₂COCF₃ | Lanthanide/Actinide Extraction[5], Luminescence[6] |

Application in Analytical Chemistry

Solvent Extraction of Metal Ions

Fluorinated β-diketones, particularly thenoyltrifluoroacetone (HTTA), are cornerstone reagents for the liquid-liquid extraction and separation of metal ions.[4][5] The process relies on converting a charged metal ion in an aqueous solution into a neutral, lipophilic metal-chelate complex that preferentially partitions into an immiscible organic solvent.

Causality: The enhanced acidity of fluorinated β-diketones allows for the efficient extraction of metal ions from more acidic aqueous solutions (pH 2-4) compared to their non-fluorinated counterparts.[4][5] This selectivity is crucial for separating specific metals, such as lanthanides and actinides, from complex matrices in nuclear chemistry and hydrometallurgy.[5] The extraction efficiency can be further improved through synergistic extraction, where a neutral donor ligand (e.g., tri-n-butyl phosphate) is added to the organic phase.[4]

Caption: Liquid-Liquid Extraction Workflow.

Applications in Medicinal Chemistry and Biology

The unique properties of fluorinated compounds have made them increasingly important in drug discovery.[21][22]

Enzyme Inhibition

The most well-documented biological application is that of thenoyltrifluoroacetone (TTFA) as a potent inhibitor of mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[5][11] TTFA acts by binding to the quinone-binding site of the enzyme, thereby blocking cellular respiration.[11] While not used clinically, it remains a vital tool in biochemical research to study mitochondrial function.

Anticancer Agents

There is growing interest in the anticancer properties of metal complexes derived from β-diketones.[21][23] The rationale is that the β-diketonate ligand can facilitate the delivery of a cytotoxic metal ion to cancer cells. Fluorination can modulate the lipophilicity and stability of these complexes, potentially improving their cellular uptake and therapeutic index.[21] Studies have explored complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with fluorinated β-diketonates, showing promising antiproliferative activity against various cancer cell lines.[21][23]

Experimental Protocols

The following protocols are representative examples derived from established methodologies in the literature. They are intended for instructional purposes and should be performed by qualified personnel in a suitable laboratory setting.

Protocol: Synthesis of a Lanthanide β-Diketonate Complex

(Adapted from methodologies for synthesizing lanthanide complexes[14])

Objective: To synthesize Tris(thenoyltrifluoroacetonato)europium(III).

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Thenoyltrifluoroacetone (HTTA)

-

Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

Methodology:

-

Ligand Solution: Dissolve 3.0 mmol of thenoyltrifluoroacetone (HTTA) in 30 mL of ethanol in a 100 mL beaker with gentle warming and stirring.

-

Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of EuCl₃·6H₂O in 15 mL of a 1:1 ethanol/water mixture.

-

Complexation: Slowly add the Eu(III) solution to the stirring HTTA solution at room temperature. A pale precipitate may begin to form.

-

pH Adjustment: While monitoring with a pH meter, slowly add 1 M NaOH solution dropwise to the reaction mixture. The goal is to deprotonate the HTTA to facilitate chelation. Continue adding base until a stable pH of 6.0-6.5 is reached. A voluminous precipitate will form.

-

Digestion: Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction and improve the crystallinity of the product.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate on the filter paper three times with small portions of cold deionized water to remove any unreacted salts, followed by a single wash with a small amount of cold ethanol to aid drying.

-

Drying: Dry the resulting pale yellow powder in a vacuum desiccator overnight. The product can be characterized by IR spectroscopy and photoluminescence.

Protocol: Solvent Extraction of a Metal Ion

(Based on principles of liquid-liquid extraction with HTTA[4][5])

Objective: To demonstrate the extraction of Cu(II) from an aqueous solution into an organic solvent using HTTA.

Materials:

-

Aqueous stock solution of Copper(II) sulfate (CuSO₄) (e.g., 100 ppm Cu²⁺)

-

HTTA solution (0.01 M) in a suitable organic solvent (e.g., toluene or chloroform)

-

Buffer solution (pH ~4)

-

Separatory funnel (125 mL)

-

Mechanical shaker (optional)

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare Aqueous Phase: Pipette 25.0 mL of the aqueous Cu(II) stock solution into the separatory funnel. Add buffer to adjust the pH to approximately 4.

-

Prepare Organic Phase: Add 25.0 mL of the 0.01 M HTTA in toluene solution to the same separatory funnel.

-

Extraction: Stopper the funnel securely and shake vigorously for 2-3 minutes to ensure intimate contact between the two phases and allow the chelation and phase transfer to reach equilibrium. Vent the funnel periodically to release pressure.

-

Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic phase (top layer for toluene) will be colored due to the formation of the Cu(TTA)₂ complex, while the aqueous phase will become paler.

-

Sample Collection: Carefully drain the lower aqueous layer. Then, collect the upper organic layer into a clean, dry beaker.

-

Analysis: Determine the concentration of Cu(II) remaining in the aqueous phase using a UV-Vis spectrophotometer (or another appropriate analytical technique like AAS).

-

Calculation: Calculate the extraction efficiency (%) by comparing the initial and final concentrations of Cu(II) in the aqueous phase.

Conclusion

Fluorinated β-diketones are far more than simple chemical curiosities; they are enabling tools across a swath of scientific disciplines. Their tailored electronic properties, conferred by strategic fluorination, directly translate into enhanced performance as chelating agents, precursors for advanced materials, and selective analytical reagents. The ongoing research into their biological activities, particularly in the design of novel therapeutics, suggests that the full potential of this versatile scaffold is still being uncovered. For the modern scientist, a deep understanding of the structure-property relationships outlined in this guide is essential for innovating and problem-solving in fields from materials science to medicine.

References

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - MDPI. (URL: [Link])

-

2-Thenoyltrifluoroacetone - Chem-Impex. (URL: [Link])

-

Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - Royal Society of Chemistry. (URL: [Link])

-

Thenoyltrifluoroacetone - Wikipedia. (URL: [Link])

-

Hexafluoroacetylacetone - Chem-Impex. (URL: [Link])

-

Thenoyltrifluoroacetone - Grokipedia. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF POLYFLUORINATED β-DIKETONATE TRANSITION METAL COMPLEXES - Taylor & Francis Online. (URL: [Link])

-

Aluminum Complexes of Fluorinated β-Diketonate Ligands: Syntheses, Structures, Intramolecular Reduction, and Use in Ring-Opening Polymerization of Lactide - ACS Publications. (URL: [Link])

-

Trifluoroacetylacetone - Chem-Impex. (URL: [Link])

-

Lanthanide chelates of fluorinated β-diketones. Pt. 2 - INIS-IAEA. (URL: [Link])

-

Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment - IRIS. (URL: [Link])

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC - NIH. (URL: [Link])

-

Acetylacetone - Wikipedia. (URL: [Link])

-

Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches - MDPI. (URL: [Link])

-

Understanding the Properties and Applications of Trifluoroacetylacetone - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Hexafluoroacetylacetone - Wikipedia. (URL: [Link])

-

1,1,1-Trifluoroacetylacetone - Wikipedia. (URL: [Link])

-

1,1,1-Trifluoroacetylacetone - PubChem. (URL: [Link])

-

Chemistry of fluoro-substituted beta-diketones and their derivatives - ResearchGate. (URL: [Link])

-

Fluorinated β‐Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics | Request PDF - ResearchGate. (URL: [Link])

-

A Study of Some Fluorine-containing β-Diketones - ACS Publications. (URL: [Link])

-

Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones - ACS Publications. (URL: [Link])

-

Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated β-diketonate lanthanide emitters containing pyrazine: Syntheses, crystal structures, Hirshfeld surface analyses, and luminescence properties - ResearchGate. (URL: [Link])

-

Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics - PubMed. (URL: [Link])

-

Modulating extraction and retention of fluorinated β-diketonate metal complexes in perfluorocarbons through the use of non-fluorinated neutral ligands - Royal Society of Chemistry. (URL: [Link])

-

Chemistry of Uoro-Substituted Beta-Diketones and Their Derivatives - Scribd. (URL: [Link])

-

Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC - NIH. (URL: [Link])

-

The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PubMed Central. (URL: [Link])

-

Reactions of Fluorinated β-Diketones with Ammonium Acetate and Ammonium Bicarbonate - ResearchGate. (URL: [Link])

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (URL: [Link])

-

Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (URL: [Link])

-

Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - NIH. (URL: [Link])

-

Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 3. microchem.fr [microchem.fr]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylacetone - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 1522-22-1: Hexafluoroacetylacetone | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. scbt.com [scbt.com]

- 14. Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 20. HEXAFLUOROACETYLACETONE | 1522-22-1 [chemicalbook.com]

- 21. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 22. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

Stability and reactivity of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

An In-depth Technical Guide to the Stability and Reactivity of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Introduction

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a fluorinated β-diketone of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its unique structural features—a terminal trifluoromethyl group, a central dicarbonyl moiety, and an ortho-substituted tolyl group—impart a distinct profile of reactivity and stability. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the methylene protons and the equilibrium of its keto-enol tautomers, making it a versatile precursor for a variety of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of this compound, with a focus on its practical applications for researchers and professionals in drug development. While the para-substituted isomer is a well-documented intermediate in the synthesis of the anti-inflammatory drug Celecoxib, the ortho-isomer presents unique steric and electronic properties that warrant a detailed examination.[1][2]

Synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

The primary and most efficient method for synthesizing 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 2'-methylacetophenone (o-methylacetophenone) is reacted with an ethyl trifluoroacetate.

The causality behind this choice of reactants is rooted in the mechanism of the Claisen condensation. The ketone, 2'-methylacetophenone, possesses enolizable α-hydrogens, which can be deprotonated by a strong base to form a nucleophilic enolate. The ethyl trifluoroacetate serves as an excellent electrophile due to the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon. A strong, non-nucleophilic base such as sodium hydride or sodium ethoxide is typically employed to drive the reaction to completion by irreversibly deprotonating the β-diketone product, shifting the equilibrium.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

2'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous diethyl ether or THF to the flask to create a slurry.

-

Dissolve 2'-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour, during which time the sodium enolate of 2'-methylacetophenone will form.

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties

The physical and chemical properties of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 163266-02-2 | [3] |

| Molecular Formula | C₁₁H₉F₃O₂ | [4] |

| Molecular Weight | 230.18 g/mol | [4] |

| Appearance | Colorless to light-yellow liquid | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

| IUPAC Name | 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione |

Structural Analysis and Tautomerism

A key feature of β-diketones is their existence as a dynamic equilibrium between the diketo form and two enol tautomers. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form. The enol form is further stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

In nonpolar solvents, trifluoromethyl-β-diketones exist predominantly as a mixture of two rapidly interconverting enol tautomers.[5] The equilibrium lies far towards the enol form where the hydroxyl group is adjacent to the trifluoromethyl group, as this arrangement is electronically favored. Spectroscopic techniques such as NMR are invaluable for studying this equilibrium. In the ¹H NMR spectrum, the enolic proton typically appears as a broad singlet downfield (around 14-15 ppm), and the vinyl proton appears as a sharp singlet. The methylene protons of the keto form, if present in a detectable amount, would appear as a singlet further upfield.

Chemical Stability

Thermal Stability

Fluorinated β-diketones generally exhibit moderate thermal stability. The decomposition pathways are influenced by the presence of the C-CF₃ bond. Studies on related fluorinated β-diketones have shown that thermal decomposition can initiate via the cleavage of the C-C bond adjacent to the trifluoromethyl group at temperatures around 400 K (127 °C), particularly in the presence of metal oxides.[6][7] Above 600 K (327 °C), the formation of ketene-like structures has been observed as a decomposition pathway.[6][7] For practical laboratory use under typical reaction conditions (up to ~120 °C), 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is sufficiently stable.

pH Stability

The stability of β-diketones is highly dependent on pH. In aqueous solutions, they can undergo hydrolysis, and the rate of this degradation is influenced by the pH.[8] Under strongly acidic or alkaline conditions, hydrolysis can be significant. The pKa of the enol form of related β-diketones in aqueous solution is typically in the range of 6-9, meaning that at physiological pH, a significant portion can exist as the enolate anion.[5][9][10] This enolate is the reactive species in many base-catalyzed reactions but can also be susceptible to degradation pathways. For synthetic purposes, it is advisable to perform reactions under controlled pH and to store the compound in a neutral, dry environment.

Reactivity and Synthetic Applications

The reactivity of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is dominated by the two electrophilic carbonyl carbons and the nucleophilic central carbon of its enol or enolate form. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Pyrazoles

A prominent application of trifluoromethyl-β-diketones is in the synthesis of trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry. The reaction proceeds via a cyclocondensation reaction with hydrazine derivatives. The regioselectivity of this reaction is a key consideration. The more electrophilic carbonyl carbon (adjacent to the CF₃ group) is preferentially attacked by one of the nitrogen atoms of the hydrazine, while the other nitrogen attacks the less electrophilic carbonyl carbon.

Experimental Protocol: Synthesis of 1-Phenyl-5-(o-tolyl)-3-(trifluoromethyl)-1H-pyrazole

Materials:

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

-

Phenylhydrazine

-

Ethanol or Acetic Acid

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Add phenylhydrazine (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the desired pyrazole.

This one-pot synthesis is highly efficient and provides access to complex pyrazole structures that are often challenging to synthesize via other methods.[3]

Applications in Coordination Chemistry

While specific studies on the coordination chemistry of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione are not widely reported, β-diketones, in their enolate form, are excellent chelating ligands for a wide range of metal ions, forming stable metal complexes. The presence of the trifluoromethyl group can enhance the volatility and solubility of the resulting metal complexes, making them suitable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). It is plausible that this ligand could be used to synthesize novel metal complexes with potential applications in catalysis or materials science.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H320: Causes eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

References

- G. N. G. Mendoza et al. (2020). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 124(34), 18535-18545.

- Mendoza, G. N., et al. (2020). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. PubMed Central.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.

- Bunting, J. W., & Sorenson, P. E. (1998). Acidity and Tautomerism of β-Diketones. Scribd.

- Hepp, A., et al. (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 50(29), 10087-10098.

- Bunting, J. W., & Sorenson, P. E. (1998). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 76(6), 884-893.

- Growing Science. (2024). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold.

- Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(24), 4462-4467.

- Świątek, K., et al. (2023).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]

- Unknown. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects.

- Wang, Y., et al. (2021). The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones.

- Semantic Scholar. (2007). Simple Synthesis of 6‐(Trifluoromethyl)‐2,4,5,6‐tetrahydropyrazolo[3,4‐b]pyran Derivatives by One‐Pot, Three‐Component Reactions.

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem. Retrieved from [Link]

- Deev, S. L., & Pashkevich, K. I. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879.

- Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene.

-

Advent Chembio. (n.d.). 4,4,4,-Trifluoro-1-(p-tolyl)-butane-1,3-dione. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4,4,4-Trifluoro-1-p-tolyl-butane-1,3-dione. Retrieved from [Link]

- Adimy, M., et al. (2018). Investigating the role of the experimental protocol in phenylhydrazine-induced anemia on mice recovery. Journal of Theoretical Biology, 437, 286-298.

- Ghorab, M. M., et al. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anticancer Agents in Medicinal Chemistry, 20(10), 1209-1220.

-